molecular formula C7H4Cl2O B042875 2,4-Dichlorobenzaldehyde CAS No. 874-42-0

2,4-Dichlorobenzaldehyde

Cat. No.: B042875
CAS No.: 874-42-0
M. Wt: 175.01 g/mol
InChI Key: YSFBEAASFUWWHU-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a chlorinated derivative of benzaldehyde, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring. This compound is a white to light yellow crystalline solid with a melting point of 64-69°C and a boiling point of 233°C . It is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzaldehyde can be synthesized through the continuous oxidation of 2,4-dichlorotoluene. The process involves using hydrogen peroxide as the oxidizing agent and acetic acid as the solvent. Metal ion complexes of cobalt, molybdenum, and bromine are used as catalysts. The reaction is carried out in a tubular reactor at a temperature of 95°C with a residence time of 300 seconds .

Industrial Production Methods: In industrial settings, the continuous oxidation method is preferred due to its high efficiency and safety. The process allows for the continuous operation and control of reaction conditions, leading to a high yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dichlorobenzoic acid.

    Reduction: It can be reduced to form 2,4-dichlorobenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

2,4-Dichlorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active compounds, such as antimicrobial agents.

    Medicine: It serves as a precursor in the synthesis of various drugs.

    Industry: It is used in the production of dyes and pigments

Comparison with Similar Compounds

    2,6-Dichlorobenzaldehyde: Similar structure but with chlorine atoms at the 2 and 6 positions.

    4-Nitrobenzaldehyde: Contains a nitro group instead of chlorine atoms.

    2-Chloro-4-fluorobenzaldehyde: Contains a fluorine atom in addition to a chlorine atom.

Uniqueness: 2,4-Dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form Schiff base ligands and metal complexes makes it particularly valuable in the synthesis of antimicrobial agents .

Properties

IUPAC Name

2,4-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
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InChI Key

YSFBEAASFUWWHU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=O
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Molecular Formula

C7H4Cl2O
Record name 2,4-DICHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID1022130
Record name 2,4-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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Physical Description

2,4-dichlorobenzaldehyde appears as white crystalline solid or off-white chunky solid with black specks and a pungent odor. Average shelf life 1 year in a closed container. (NTP, 1992)
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Boiling Point

451 °F at 760 mmHg (NTP, 1992)
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Flash Point

275 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Density

1.33 at 212 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

874-42-0
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Melting Point

156 to 163 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture containing 10.93% 2,4-dichlorotoluene, 70.39% α,2,4-trichlorotoluene, 18.52% α,α,2,4-tetrachlorotoluene, 0.10% α,α,2,4-pentachlorotoluene (the percentages represent gas chromatograph area percents), 39 g of sodium bicarbonate and 146 ml of water. The autoclave was flushed with nitrogen and pressure tested to 1500 psig. The autoclave was then vented to atmospheric pressure and heated. The temperature was increased to 160° C. and maintained for two hours. The pressure increased from atmosphere pressure to between 200 and 400 psig. After two hours, the autoclave was cooled to 80° C., vented and the product removed. After separation of the aqueous phase, the crude aldehyde mixture was flash distilled affording 11.84% 2,4-dichlorotoluene, 16.94% 2,4-dichlorobenzaldehyde and 71.21% 2,4-dichlorobenzyl alcohol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorobenzaldehyde
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2,4-Dichlorobenzaldehyde
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2,4-Dichlorobenzaldehyde
Reactant of Route 4
2,4-Dichlorobenzaldehyde
Reactant of Route 5
2,4-Dichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorobenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 2,4-Dichlorobenzaldehyde?

A: this compound has the molecular formula C7H4Cl2O and a molecular weight of 175.01 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A: Yes, researchers have characterized this compound using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and Mass Spectrometry. [, , , , ] These studies provide detailed information on the compound's structural features and vibrational modes.

Q3: What is known about the crystal structure of this compound?

A: X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic system. [] The molecules within the crystal lattice are interconnected through weak C–H⋯O hydrogen bonds, involving the aldehyde oxygen and the ortho-hydrogen atom of the benzene ring. Further stabilization arises from C–H⋯O interactions between the formyl groups, forming (10) layers. These layers are reinforced by π–π stacking interactions between the benzene rings.

Q4: What are some common methods for synthesizing this compound?

A4: this compound can be synthesized through various methods, including:

  • From 3-chloro-4-methyl aniline: A multi-step synthesis involving diazotization, Sandmeyer reaction, chlorination, and hydrolysis. This method boasts a 75% yield and high product purity (99%). []
  • Continuous oxidation of 2,4-dichlorotoluene: This method utilizes metal ion complexes of cobalt, molybdenum, and bromine as catalysts and hydrogen peroxide as the oxidizing agent. [] This approach offers advantages like mild reaction conditions, short reaction times, and high production efficiency.
  • Aromatization of 1,3-Cyclohexanediones: This reaction utilizes bis-(Trichloromethyl) Carbonate/DMF system to transform 1,3-cyclohexanediones into polysubstituted chlorobenzaldehydes, including this compound. []

Q5: How is this compound used in the synthesis of other compounds?

A5: this compound serves as a valuable building block for various organic compounds.

  • Fungicides: It acts as a key intermediate in the synthesis of diniconazole, a widely used fungicide. [, ]
  • Schiff Bases: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. [, , , , , , , , , , ] These Schiff bases exhibit diverse biological activities and find applications in coordination chemistry.
  • Hydrazones: Similar to Schiff base formation, this compound reacts with hydrazides to produce hydrazones. [, , , ] These compounds are known for their potential pharmacological properties.
  • Oxadiazolines: Researchers have synthesized 1,3,4-oxadiazoline derivatives containing a pyridine ring by reacting this compound with 4-nicotinic hydrazine followed by cyclization. []

Q6: Can this compound be used in catalytic reactions?

A: While this compound itself may not be a catalyst, its derivatives, such as palladium complexes with Schiff bases derived from this compound, have demonstrated catalytic activity in Heck reactions. []

Q7: What is the solubility of this compound in various solvents?

A: Studies have investigated the solubility of this compound in several organic solvents, including n-propanol, n-butanol, cyclohexane, chloroform, dichloromethane, and mixed solvents like cyclohexane-acetone and cyclohexane-n-butanol. [] These data are valuable for optimizing purification processes and designing chemical reactions.

Q8: What are the primary applications of this compound?

A8: this compound's main applications stem from its use as a chemical intermediate in the synthesis of:

  • Fungicides: Its role in the production of diniconazole is well documented. [, ]
  • Pharmaceuticals: It serves as a precursor to various heterocyclic compounds with potential biological activities. [, , ]

Q9: Are there any studies on the antifungal activity of this compound derivatives?

A9: Several studies have explored the antifungal potential of compounds derived from this compound. For instance:

  • Triazole derivatives: Researchers have synthesized 3-methyl-4-amino-5-mercapto-1,2,4-triazole derivatives and 3-trifluoromethyl-4-amino-5-mercapto-1,2,4-triazole derivatives incorporating this compound. These derivatives exhibited promising antifungal activity against various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. [, ]

Q10: How is this compound analyzed and quantified?

A10: Researchers have developed and validated analytical methods for the determination of this compound.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, utilizing a SHIMPACK CLC-ODS column and an acetonitrile-water mobile phase, allows for precise quantification. Detection is achieved using a UV detector at 257 nm. [, ]

Q11: Is there any information available regarding the environmental impact of this compound?

A: Research on the acaricide chlorfenvinphos identified this compound as one of its degradation products in model cattle dips. [] This finding highlights the importance of understanding the compound's environmental fate and potential effects on ecosystems.

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